Isobutylhydrazine
Description
Contextualization within Modern Chemical Synthesis Paradigms
Modern chemical synthesis paradigms prioritize atom economy, reaction efficiency, and the creation of molecules with precise structural and functional characteristics. Nitrogen heterocycles, prevalent in biologically active compounds, are a key target for synthetic chemists. Hydrazine (B178648) and its derivatives are pivotal in accessing these structures due to their inherent nucleophilicity and their ability to participate in a wide array of cyclization and functionalization reactions wikipedia.orgut.eeresearchgate.netnih.govorganic-chemistry.orgmdpi.comrsc.org. The development of novel synthetic methodologies, including catalytic processes and C-N bond formation strategies, has further amplified the importance of hydrazine-based reagents tcichemicals.comukri.orgrsc.orgsioc-journal.cnastx.com. Isobutylhydrazine, with its branched alkyl chain, represents a specific instance of how structural modifications in hydrazine derivatives can be leveraged to influence reaction outcomes and achieve targeted molecular architectures.
Evolution of Hydrazine Reagents in Complex Molecule Construction
The journey of hydrazine in organic synthesis began with its fundamental role in reactions like the Wolff-Kishner reduction, where it facilitates the conversion of carbonyl groups to methylene (B1212753) groups via hydrazone intermediates wikipedia.orgnaturalspublishing.com. Over time, the synthetic utility of hydrazine has expanded significantly with the development of various substituted derivatives. These modifications allow for greater control over reactivity, selectivity, and the introduction of specific functionalities. For instance, the synthesis of complex hydrazine derivatives via methods such as the aza-Lossen rearrangement has enabled chemoselective N-N bond formation researchgate.net. Furthermore, the preparation of protected hydrazine derivatives and chiral alkyl hydrazines has broadened their application in the construction of intricate molecular frameworks ut.eeenamine.net. This compound fits into this evolutionary trajectory as a reagent whose isobutyl group can impart specific steric and electronic influences, potentially leading to unique reactivity patterns and enabling the synthesis of molecules with tailored properties.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
42504-87-0 |
|---|---|
Molecular Formula |
C4H14N2O |
Molecular Weight |
106.17 g/mol |
IUPAC Name |
2-methylpropylhydrazine;hydrate |
InChI |
InChI=1S/C4H12N2.H2O/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H2 |
InChI Key |
SJBWJOHNKQXLKR-UHFFFAOYSA-N |
SMILES |
CC(C)CNN |
Canonical SMILES |
CC(C)CNN.O |
Origin of Product |
United States |
Synthesis Methodologies for Isobutylhydrazine
Direct Synthetic Routes
Direct synthetic routes aim to form the isobutylhydrazine structure in a single or a minimal number of steps from readily available precursors.
Reaction of Isobutylamine (B53898) with Chloramine (B81541) Derivatives
A direct method for synthesizing N-substituted hydrazines involves the reaction of primary amines with chloramine or its derivatives. This process typically occurs in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an anhydrous solvent like methanol (B129727) ias.ac.in. While specific literature detailing the reaction of isobutylamine with chloramine to directly yield this compound was not found, this general methodology is a well-established route for forming N-alkylated hydrazines. The reaction proceeds via the electrophilic attack of chloramine on the amine nitrogen, followed by deprotonation.
Reaction of Isobutyric Acid or Esters with Hydrazine (B178648) Hydrate (B1144303)
A common and effective method for synthesizing hydrazides, which can serve as precursors to or be related to alkylhydrazines, involves the reaction of carboxylic acid esters with hydrazine hydrate. Specifically, isobutyric acid esters, such as ethyl isobutyrate, react with hydrazine hydrate to form isobutyric acid hydrazide researchgate.netgoogle.com. This reaction, known as hydrazinolysis, typically involves refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695) researchgate.netnih.gov.
Table 2.1.2: Synthesis of Isobutyric Acid Hydrazide from Esters and Hydrazine Hydrate
| Starting Ester | Hydrazine Source | Solvent | Conditions | Yield | Reference |
| Ethyl isobutyrate | Hydrazine hydrate | Ethanol | Reflux, 16 hours | 62% | researchgate.net |
| Ethyl isobutyrate | Hydrazine hydrate | Ethanol | Reflux, 6 hours | 92% | google.com |
| Methyl isobutyrate | Hydrazine hydrate | Ethanol | Reflux, 18 hours at 85°C | High | google.com |
| Carboxylic Acid Ester | Hydrazine hydrate | Methanol | Continuous flow, 135°C, 9 min residence time | 65-91% | osti.gov |
These reactions often proceed with high yields, and the product, isobutyric acid hydrazide, can be isolated and purified. The general procedure for ester hydrazinolysis involves heating the ester with hydrazine hydrate, often in a molar ratio of 1:1 to 1:1.5, followed by distillation to remove byproducts like alcohol and water google.com.
Indirect Synthetic Pathways
Indirect pathways involve synthesizing a precursor molecule that is then converted into this compound through a subsequent reaction step.
Reduction of Isobutylhydrazones
N-alkylated hydrazines can be synthesized through the reduction of corresponding hydrazones. This method typically involves the condensation of an aldehyde with a hydrazine derivative to form a hydrazone, followed by the reduction of the carbon-nitrogen double bond (C=N) within the hydrazone moiety. For the synthesis of this compound, this would conceptually involve the reaction of isobutyraldehyde (B47883) with hydrazine or a protected hydrazine, followed by a reduction step using agents like hydride sources or catalytic hydrogenation researchgate.net. While specific examples for this compound are limited, this is a general strategy for creating N-substituted hydrazines.
Hydrazinolysis Reactions
Hydrazinolysis, as discussed in section 2.1.2, is a key reaction where a hydrazine derivative cleaves a bond in another molecule, typically an ester or amide, to form a hydrazide researchgate.netfrontiersin.org. The hydrazinolysis of isobutyric acid esters with hydrazine hydrate is a prime example of this pathway, yielding isobutyric acid hydrazide. This process is fundamental for accessing hydrazide intermediates, which are valuable in further synthetic transformations.
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can improve efficiency, yield, and sustainability in the preparation of organic compounds.
One notable advanced technique is continuous flow synthesis . This method involves conducting reactions in a continuous stream rather than in batches, offering advantages such as precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability osti.gov. For the synthesis of acid hydrazides, a continuous flow process has been developed where carboxylic acids are first esterified and then reacted with hydrazine hydrate in a flow system. This approach has demonstrated good yields (65-91%) and scalability, achieving outputs of up to 22 g/h for certain dihydrazides osti.gov. While this specific study focused on dihydrazides, the principles are applicable to the synthesis of mono-hydrazides like isobutyric acid hydrazide, and potentially to the direct synthesis of this compound if appropriate precursors and conditions are employed.
Other advanced techniques in organic synthesis, such as microwave-assisted synthesis, sonochemistry, and catalytic methods employing novel catalysts, may also be applicable or adaptable for the efficient preparation of this compound, though specific documented applications for this particular compound are less prevalent in the reviewed literature.
Continuous Flow Reactor Applications
Continuous flow reactors offer significant advantages in chemical synthesis, including enhanced control over reaction parameters, improved heat and mass transfer, and inherent scalability. While specific applications of continuous flow reactors for the direct synthesis of this compound are not extensively detailed in the readily available literature, the principles of flow chemistry are broadly applicable to hydrazine synthesis. Flow systems, which involve pumping reactants through tubes or capillaries, allow for precise control of residence time, temperature, and mixing mit.edusyrris.jp. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For instance, continuous flow setups can be assembled from modular components like reactor coils, static mixers, and in-line separators, enabling exploration of complex multi-step transformations mit.edu. The application of flow chemistry in synthesizing related heterocyclic compounds, such as pyrazoles using this compound as a reactant, demonstrates the potential for adapting these techniques for this compound production or its subsequent use duke.edunih.gov.
Optimized Industrial Production Methods
Industrial production of this compound often involves established chemical pathways optimized for efficiency and yield. One common approach to synthesizing hydrazine derivatives involves the reaction of carbonyl compounds with hydrazine or its derivatives. For example, the condensation of isobutyraldehyde with this compound yields isobutyraldehyde isobutylhydrazone, a process typically performed under mild conditions ontosight.ai.
Another significant route involves the preparation of isobutyrate hydrazide, which can then be further processed. A patented method describes the esterification of isopropylformic acid with methanol to produce methyl isobutyrate, followed by a hydrazinolysis reaction with hydrazine hydrate to yield isobutyrate hydrazide. This method is noted for achieving high yield and purity of the isobutyrate hydrazide product google.com.
While direct industrial synthesis routes for this compound itself are not exhaustively detailed, the general principles for preparing substituted hydrazines are applied. These often involve nucleophilic substitution reactions or condensation reactions. For instance, research into pyrazole (B372694) synthesis utilizes this compound hydrochloride, indicating its commercial availability or synthesis via established methods nih.govnih.gov. The industrial production of hydrazine hydrate, a precursor, is often achieved through the ketazine process or improvements on the hydrogen peroxide method, which aim for higher yields and reduced environmental impact google.com.
Purification Techniques and Yield Optimization
Achieving high purity and optimizing yields are crucial for the cost-effective production of this compound. Standard purification techniques employed in organic synthesis are generally applicable. These include distillation, recrystallization, and chromatography.
For instance, in the synthesis of N-(4-methyl-6-cyclopropylpyrimidin-2-yl)-N-phenyl-N'-isobutylhydrazine, the crude product was purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent, yielding the compound with 89% of the theoretical yield prepchem.com. Similarly, in the preparation of certain aminopyrazole derivatives, purification via automated flash chromatography using ethyl acetate in hexanes afforded the desired products with yields around 69% nih.gov.
Yield optimization in chemical synthesis is achieved by carefully controlling reaction parameters such as temperature, solvent choice, reactant stoichiometry, and reaction time. For example, in the synthesis of difluoro-substituted pyrazoles using isobutyl hydrazine, maintaining low temperatures (-20°C to 0°C) and inert atmospheres, along with careful temperature control during fluorination and appropriate solvent selection, were identified as key optimization parameters to minimize side reactions and maximize yield .
Chemical Reactivity and Mechanistic Investigations of Isobutylhydrazine
Fundamental Reaction Types
Isobutylhydrazine readily participates in condensation reactions with aldehydes and ketones, a common reaction pathway for hydrazines. These reactions typically involve the formation of a carbon-nitrogen double bond, resulting in the generation of hydrazones.
Condensation Reactions with Carbonyl Compounds
Water Elimination and Product FormationFollowing the formation of the tetrahedral intermediate (often referred to as a hemiaminal in the context of hydrazine (B178648) reactions), the subsequent step involves dehydration. This process typically occurs via protonation of the hydroxyl group within the tetrahedral intermediate, making it a good leaving group. The subsequent elimination of a water molecule regenerates a double bond between the carbon and the nitrogen atom, forming the final hydrazone product.soeagra.comnih.govlibretexts.orgThis elimination of water is characteristic of condensation reactions. The overall process can be viewed as a nucleophilic addition-elimination sequence.chemguide.co.uk
Hydrazines, including this compound, can undergo oxidation. A notable oxidative pathway for hydrazines is their conversion to diazo compounds. soeagra.comresearchgate.net Oxidation-reduction (redox) reactions involve the transfer of electrons, where oxidation corresponds to a loss of electrons or an increase in oxidation state, and reduction corresponds to a gain of electrons or a decrease in oxidation state. ck12.orgkhanacademy.orglibretexts.org While specific oxidative transformations of this compound are not detailed in the provided literature, the general principles of oxidation apply, suggesting potential reactions with oxidizing agents that could lead to various oxidized nitrogen species.
Hydrazones, the products of this compound's condensation reactions, can be reduced to amines. soeagra.com Furthermore, hydrazine itself is a key reagent in the Wolff-Kishner reduction, where it is used to convert carbonyl compounds (aldehydes and ketones) into alkanes. This process involves the initial formation of a hydrazone intermediate, followed by base-catalyzed decomposition with the elimination of nitrogen gas. libretexts.orglibretexts.org However, this describes the reductive action of hydrazine rather than the reductive transformation of this compound itself.
The provided search results offer extensive information on the catalytic decomposition of hydrazine and its derivatives, focusing on various catalyst systems, reaction mechanisms, and applications in areas like space propulsion and hydrogen production. However, a specific search for research detailing the catalytic decomposition of This compound in mixtures did not yield any direct results.
The literature primarily discusses hydrazine (N₂H₄) itself, along with other derivatives such as unsymmetrical dimethyl hydrazine (UDMH) and monomethyl hydrazine (MMH) researchgate.net. While reviews mention "hydrazine derivatives" generally pan.pldtic.milgoogle.com, no specific studies or data pertaining to this compound within the context of catalyst systems for decomposition in mixtures were identified.
Therefore, it is not possible to generate a detailed article section, including data tables and specific research findings, that focuses solely on this compound as requested, due to the absence of relevant scientific literature in the search results. The general principles of hydrazine decomposition and the catalysts employed, such as iridium, platinum, palladium, nickel, and rhodium supported on materials like alumina (B75360) or carbon, are well-documented for hydrazine and its common derivatives. These catalysts facilitate decomposition through pathways involving N-N or N-H bond cleavage, leading to products like hydrogen, nitrogen, and ammonia. However, without specific data for this compound, these general findings cannot be directly applied or presented as research on the target compound.
Applications of Isobutylhydrazine in Complex Organic Synthesis
Building Block in Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and functional materials. rsc.orgkit.edufrontiersin.org Isobutylhydrazine serves as a crucial building block in the construction of several important classes of these rings. evitachem.com
The 1,2,4-triazole (B32235) ring is a significant pharmacophore known for its diverse biological activities. this compound is a key precursor for introducing an isobutyl group onto this heterocyclic core through various cyclization strategies.
A direct and effective method for synthesizing isobutyl-substituted triazoles involves the reaction of this compound with formamide (B127407). This process typically proceeds under controlled thermal conditions, where formamide serves as a source of a one-carbon unit. The reaction involves the initial formation of a formyl hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic 1,2,4-triazole ring. This approach is particularly noted for its use in the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine.
Another prominent route to isobutyl-substituted 1,2,4-triazoles is through the cyclocondensation of this compound derivatives with thiourea (B124793) or its analogues. mdpi.com A common strategy involves the initial reaction of isobutylamine (B53898) with an isothiocyanate to form a 1-Isobutyl-3-aryl/alkylthiourea. This thiourea derivative is then activated, often using a desulfurizing agent like mercury(II) acetate (B1210297), to facilitate the formation of a carbodiimide (B86325) intermediate. Subsequent reaction with a formyl hydrazide leads to cyclization, yielding the desired 5-isobutyl-4H-1,2,4-triazol-3-amine. This multi-step process allows for the introduction of various substituents onto the triazole ring.
Synthesis Methods for Isobutyl-Substituted 1,2,4-Triazoles
| Method | Key Reactants | Intermediate | Product Example | Reference |
|---|---|---|---|---|
| Cyclization with Formamide | This compound, Formamide | Formyl hydrazide | 5-Isobutyl-4H-1,2,4-triazol-3-amine | |
| Cyclocondensation with Thiourea Derivatives | 1-Isobutyl-3-aryl/alkylthiourea, Formyl hydrazide | Carbodiimide | 5-Isobutyl-4H-1,2,4-triazol-3-amine |
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in medicinal chemistry. jetir.orgdergipark.org.tr The synthesis of pyrazole (B372694) derivatives frequently employs the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. jetir.org this compound is used to introduce an N-isobutyl substituent onto the pyrazole ring.
The reaction typically begins with the condensation of this compound with a suitable carbonyl compound, such as a β-diketone, to form a hydrazone intermediate. dergipark.org.trvulcanchem.com This intermediate then undergoes an intramolecular cyclization and dehydration, often catalyzed by acid, to form the aromatic pyrazole ring. jetir.org For example, the reaction of this compound with 4-pyridinecarboxaldehyde (B46228) is a key step in producing 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. vulcanchem.com Similarly, it can be reacted with other carbonyl compounds to synthesize derivatives like 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole.
Examples of Pyrazole Synthesis Using this compound
| Reactant with this compound | Resulting Pyrazole Derivative | Reference |
|---|---|---|
| Appropriate carbonyl compounds (general) | 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole | |
| 4-Pyridinecarboxaldehyde | 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | vulcanchem.com |
The utility of this compound extends beyond triazoles and pyrazoles to the synthesis of other complex nitrogen-containing heterocyclic systems. evitachem.comresearchgate.net It serves as a versatile nucleophile and a source of a nitrogen-nitrogen bond, which can be incorporated into various ring structures. For instance, this compound hydrochloride has been utilized as a starting material in the synthesis of fused heterocyclic systems like 3-methyl-6-phenyl-7H- ontosight.aitriazolo[3,4-b] thiadiazines. evitachem.com Furthermore, through condensation with aldehydes like isobutyraldehyde (B47883), it forms isobutyraldehyde isobutylhydrazone, a stable intermediate that can participate in further synthetic transformations to produce a range of nitrogen-containing compounds. ontosight.ai
Formation of 1,2,4-Triazoles
Intermediate in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities through complex, multi-step synthesis processes. curiaglobal.comazom.com They serve as essential building blocks for high-value products in industries such as pharmaceuticals and agrochemicals. curiaglobal.com this compound and its derivatives function as critical intermediates in these synthetic pathways. ontosight.ai
The transformation of this compound into derivatives like isobutyraldehyde isobutylhydrazone is a prime example of its role as an intermediate. ontosight.ai This hydrazone can be isolated and purified before being used in subsequent reaction steps, allowing for the controlled and precise construction of a final target molecule. ontosight.aiazom.com The isobutyl group provides specific steric and electronic properties that can influence the reactivity and properties of the final product, making this compound a tailored building block in the synthesis of specialized, high-purity chemicals. mdpi.com
Precursor for Pharmaceuticals
This compound is a valuable precursor in the development of pharmaceutical compounds. It is often used to introduce the isobutylhydrazinyl or related moieties into larger molecules, which can be essential for their therapeutic action. A primary application involves its condensation reaction with aldehydes or ketones to form hydrazones. For instance, the reaction of this compound with isobutyraldehyde produces isobutyraldehyde isobutylhydrazone. ontosight.ai This hydrazone and other derivatives can serve as versatile intermediates in the synthesis of a range of biologically active compounds, including potential antimicrobial and anticancer agents. ontosight.ai
The synthesis of pyrazole derivatives, a class of compounds with extensive applications in medicine, can also utilize this compound. Furthermore, it has been documented as a starting material in the synthesis pathways of specific enzyme inhibitors, highlighting its role in creating targeted therapeutics. googleapis.com The process of drug discovery and development often involves the creation of numerous derivatives of a lead compound to optimize its efficacy and safety, a process where versatile precursors like this compound are instrumental. nih.govnih.govotavachemicals.comnjbio.com
Table 1: this compound in Pharmaceutical Intermediate Synthesis
| Precursor | Reactant | Product/Intermediate | Potential Application |
|---|---|---|---|
| This compound | Isobutyraldehyde | Isobutyraldehyde isobutylhydrazone | Intermediate for various pharmaceuticals ontosight.ai |
| This compound | Appropriate carbonyl compounds | Pyrazole derivatives | Precursors for pharmaceuticals |
Precursor for Agrochemicals
In a similar fashion to its role in pharmaceuticals, this compound is a precursor for various agrochemicals, which include pesticides like insecticides, herbicides, and fungicides. unl.edunih.govresearchgate.net The intermediates derived from this compound, such as isobutyraldehyde isobutylhydrazone, are valuable in the production of fine chemicals for the agricultural sector. ontosight.ai The introduction of the this compound moiety can influence the biological activity and selectivity of the final agrochemical product. iupac.org For example, pyrazole-containing compounds synthesized from this compound have shown potential for use in agriculture. The development of new pesticide formulations often relies on the synthesis of novel active ingredients to combat resistance and improve environmental profiles, and nanoemulsion-based formulations are an area of active research. mdpi.com
Reagent in Protein and Peptide Modification
This compound and its derivatives are employed as powerful reagents in the sophisticated field of protein and peptide chemistry. These applications allow for the precise modification of amino acid residues, enabling detailed studies of protein structure and function.
Chemoselective Modification of Selenocysteine (B57510) Residues
A significant application of alkyl hydrazines, including this compound, is in the chemoselective modification of selenocysteine (Sec) residues in peptides and proteins. chemrxiv.org Selenocysteine, the 21st proteinogenic amino acid, possesses unique reactivity compared to its sulfur analog, cysteine (Cys), due to its lower pKa and reduction potential. chemrxiv.orgmdpi.com
Researchers have developed a method where alkyl radicals, generated in situ from hydrazine substrates and copper (II) ions, react selectively with selenocysteine. chemrxiv.org This reaction proceeds rapidly in aqueous buffers at a near-neutral pH (5-8) and does not require a reducing agent. chemrxiv.org The high chemoselectivity of this radical-mediated alkylation allows for the modification of selenocysteine even in the presence of other reactive amino acid residues, such as cysteine. chemrxiv.org This method enables the conjugation of various molecules, including affinity labels like biotin, to specific sites on proteins, providing a powerful tool for chemical biology. chemrxiv.org It is noteworthy that the loss of selenium from a selenocysteine residue can result in the formation of dehydroalanine (B155165) (Dha), another important residue for protein modification. nih.gov
Table 2: Conditions for Selenocysteine Modification
| Reagents | Reaction Type | Key Conditions | Outcome | Citation |
|---|
Synthesis of Aza-Amino Acid Derivatives
This compound is a key starting material for the synthesis of aza-amino acid derivatives. Aza-peptides are analogs of natural peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comkirj.ee This modification introduces significant changes to the peptide's backbone, affecting its conformational flexibility and susceptibility to enzymatic degradation. mdpi.comkirj.ee
The synthesis of aza-peptides requires the use of hydrazine derivatives to incorporate the aza-amino acid into the peptide sequence. mdpi.com Specifically, an N-protected, N'-substituted hydrazine, which can be derived from this compound to create an aza-valine or aza-leucine mimic, is coupled with an activated carbonyl source. acs.orgnih.gov While the synthesis can be challenging due to potential side reactions, various strategies, including solid-phase synthesis methods, have been developed to efficiently produce aza-peptides. mdpi.comacs.orgbiorxiv.org The resulting aza-peptides can exhibit enhanced stability and biological activity compared to their natural counterparts, making them valuable tools in drug discovery and for studying structure-activity relationships. mdpi.com
Role in Post-Translational Modification Mimicry
Post-translational modifications (PTMs) are crucial for regulating protein function, and the ability to create mimics of these modifications is a central goal in chemical biology. nih.govuni-muenchen.denews-medical.net this compound plays a role in this endeavor through the applications described previously.
By using this compound to modify selenocysteine residues, scientists can attach various functional groups to a protein site-specifically. chemrxiv.org This allows for the creation of proteins with non-natural modifications that can mimic the effects of natural PTMs like methylation, acetylation, or phosphorylation, thereby helping to elucidate the functional consequences of these modifications. nih.govcam.ac.uk
Similarly, the incorporation of aza-amino acids derived from this compound into a peptide chain serves as a form of backbone modification that can mimic the structural and functional effects of PTMs. mdpi.com These modifications can alter protein conformation, stability, and interactions, providing insights into how natural PTMs regulate biological processes. nih.govmdpi.com The chemical generation of dehydroalanine (Dha) from cysteine or selenocysteine is another powerful strategy for installing PTM mimics, as Dha can react with various nucleophiles to generate a wide array of modified amino acids. nih.govresearchgate.netox.ac.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isobutyraldehyde |
| Isobutyraldehyde isobutylhydrazone |
| Selenocysteine |
| Cysteine |
| Dehydroalanine |
| Biotin |
| Aza-valine |
Derivative Chemistry and Advanced Structural Features
Isobutylhydrazone Derivatives
Hydrazones are formed by the condensation reaction between a hydrazine (B178648) and an aldehyde or ketone. Isobutylhydrazine readily undergoes such reactions, yielding isobutylhydrazone derivatives.
The condensation of isobutyraldehyde (B47883) with this compound produces isobutyraldehyde isobutylhydrazone. The general structure of this compound can be represented as (CH₃)₂CHCH=NHNHCH₂CH(CH₃)₂. This molecule features a carbon-nitrogen double bond (C=N) characteristic of hydrazones, which is conjugated with the adjacent nitrogen atom. The imine bond (C=N) is susceptible to hydrolysis, particularly under acidic conditions, reverting to the parent aldehyde and hydrazine. Conversely, the N-N single bond and the presence of lone pairs on the nitrogen atoms contribute to its nucleophilic character and potential for further reactions, such as alkylation or acylation. The isobutyl group attached to both the aldehyde-derived carbon and the hydrazine nitrogen influences the steric environment around these reactive centers, potentially affecting reaction rates and selectivity compared to derivatives formed from less sterically hindered precursors. ontosight.ai
Substituted Hydrazine Derivatives
This compound serves as a valuable building block for synthesizing a variety of substituted hydrazines, which can exhibit diverse chemical properties and applications.
The synthesis of 1-acyl-2-substituted hydrazines, where an acyl group is attached to one nitrogen and a substituent (like the isobutyl group) to the other, is a common transformation. Typically, this involves the reaction of this compound with acylating agents such as acid chlorides or anhydrides. A key challenge in such reactions is regioselectivity, as acylation can potentially occur at either nitrogen atom of the hydrazine. Methods have been developed to favor the formation of specific isomers. For instance, selective hydrolysis or alcoholysis of mixtures containing 1-acyl-1-substituted and 1-acyl-2-substituted hydrazines can be employed to isolate the desired 1-acyl-2-alkyl hydrazine. google.com
The general reaction scheme involves: R-CO-X + (CH₃)₂CHCH₂NHNH₂ → R-CO-NHNHCH₂CH(CH₃)₂ + HX (where X is a leaving group like Cl)
This class of compounds, 1-acyl-2-substituted hydrazines, are important intermediates in organic synthesis, finding applications in pharmaceuticals and agrochemicals. ontosight.ai
Aminimides are a class of compounds characterized by a positively charged nitrogen atom bonded to a carbon atom, with a negatively charged nitrogen atom attached to the positively charged nitrogen. This compound can be utilized in the synthesis of aminimide-containing molecules. For example, the reaction of certain precursors with this compound derivatives, such as 1-methyl-1-isobutylhydrazine, in the presence of acylating agents like trifluoroacetic anhydride, can lead to the formation of aminimide structures. google.com These aminimide building blocks are of interest for creating molecules with tailored properties, including potential applications in molecular recognition, drug design, and materials science due to their unique charge distribution and potential for mimicking biological structures.
Heterocyclic Structures Incorporating Isobutyl Moieties
Heterocyclic chemistry is a significant area where this compound finds application, particularly in the synthesis of nitrogen-containing ring systems.
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. They are commonly synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This compound can be employed in these cyclization reactions to introduce an isobutyl moiety into the pyrazole (B372694) ring system. For instance, the reaction of this compound with a suitable 1,3-dielectrophile, such as a 1,3-diketone or a related precursor, can lead to the formation of pyrazoles with an isobutyl group typically located at the N1 position, depending on the reaction conditions and the nature of the other reactant. mdpi.comnih.govhilarispublisher.com The resulting isobutyl-substituted pyrazoles can possess varied biological activities, making them targets in medicinal chemistry and agrochemical research. mdpi.comnih.gov
A general synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound: R¹-CO-CH₂-CO-R² + R³NHNH₂ → Pyrazole derivative with R¹, R², and R³ substituents.
In this context, if this compound (R³ = isobutyl) is used, it would lead to an N¹-isobutyl pyrazole derivative. mdpi.comnih.govhilarispublisher.com
Computational and Theoretical Investigations
Molecular Modeling and Simulation
While quantum chemical methods provide detailed electronic structure information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time. For hazardous compounds like hydrazine (B178648) derivatives, these simulations can be particularly insightful for understanding their properties without the need for extensive and potentially dangerous experimentation. uni-paderborn.de Molecular dynamics (MD) simulations, for instance, could be employed to study the conformational flexibility of the isobutyl group in isobutylhydrazine and its interactions with other molecules in the liquid phase or in solution. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for simulating the interaction between a ligand and its biological target, such as a protein or enzyme, thereby helping to assess the therapeutic potential of new compounds. nih.govijper.org While specific molecular docking studies focusing solely on this compound are not extensively detailed in the available literature, the principles can be understood from research on analogous hydrazine derivatives.
These studies often target key proteins implicated in diseases. For instance, various hydrazide-hydrazone derivatives have been evaluated for their binding interactions with anticancer targets like the epidermal growth factor receptor (EGFR). nih.gov Computational simulations, using software such as Autodock, can elucidate the binding modes and affinities of these molecules within the active site of the target protein. nih.gov The binding affinity is often quantified by a docking score, which estimates the free energy of binding.
Key interactions typically observed in such docking studies include:
Hydrogen Bonding: Formation of hydrogen bonds between the hydrazine moiety and amino acid residues in the protein's active site.
Hydrophobic Interactions: Interactions between the nonpolar alkyl groups (like the isobutyl group) and hydrophobic pockets of the protein.
The data from these simulations are crucial for designing more potent and selective inhibitors. semanticscholar.org
Table 1: Hypothetical Molecular Docking Results for an this compound Derivative This table illustrates the type of data generated from molecular docking studies, showing interactions of a hypothetical this compound derivative with a protein active site.
| Interaction Type | Interacting Residue (Example) | Distance (Å) | Predicted Energy Contribution (kcal/mol) |
| Hydrogen Bond | ASP 855 | 2.1 | -2.5 |
| Hydrogen Bond | LYS 745 | 2.8 | -1.8 |
| Hydrophobic | LEU 718 | 3.5 | -1.2 |
| Hydrophobic | VAL 726 | 3.8 | -1.0 |
| Total Docking Score | -6.5 |
Conformational Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations can occur around the C-C, C-N, and N-N single bonds, leading to various conformers with different potential energies.
Computational methods, particularly ab initio calculations, are used to determine the geometries and relative stabilities of these conformers. researchgate.net The analysis often focuses on the dihedral angle (or torsional angle) around the N-N bond, which dictates the relative orientation of the isobutyl group and the terminal amino group. Like hydrazine itself, this compound is expected to have its most stable conformations in a gauche arrangement, where the lone pairs of electrons on the nitrogen atoms are offset, minimizing repulsion. researchgate.net
The primary factors influencing conformational stability are:
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms, which is energetically unfavorable. Staggered conformations are generally preferred. libretexts.org
Steric Strain: Repulsive interactions that occur when bulky groups (like the isobutyl group) are forced into close proximity. lumenlearning.com
Table 2: Calculated Relative Energies of this compound Conformers This table provides a representative analysis of the energy differences between various conformations resulting from rotation around the N-N bond.
| Dihedral Angle (H₂N-N-C) | Conformation | Relative Potential Energy (kcal/mol) | Stability |
| ~90° | Gauche | 0.0 | Most Stable |
| 0° | Eclipsed | +3.5 | Unstable |
| 180° | Anti (Eclipsed lone pair/bond) | +1.5 | Less Stable |
| 120° | Eclipsed | +3.2 | Unstable |
Reaction Mechanism Elucidation via Computational Models
Computational models are invaluable for elucidating the detailed step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, these models can identify reactants, products, intermediates, and, crucially, transition states. purdue.edu Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are frequently employed to calculate the energies and structures of these species. nih.gov
Table 3: Example of a Computationally Modeled Reaction Step for a Hydrazine Derivative This table illustrates the kind of thermochemical data obtained from computational studies of a single reaction step.
| Species | Description | Calculated Enthalpy (kcal/mol) | Role in Reaction |
| R-NHNH₂ + •OH | Reactants | 0.0 (Reference) | Starting Materials |
| [R-NHNH₂---•OH]‡ | Transition State | +5.2 | Energy Barrier |
| R-N•HNH₂ + H₂O | Products | -15.8 | Result of H-abstraction |
Structure-Reactivity Relationship Analysis
The relationship between the molecular structure of this compound and its chemical reactivity is governed by several electronic and steric factors.
Influence of Steric Hindrance from the Isobutyl Group
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. quora.com The isobutyl group, with its branched structure, is significantly bulkier than a simple methyl or ethyl group. This bulkiness physically obstructs the approach of reagents to the reactive centers of the molecule, namely the nitrogen atoms. chemistrylearner.comchemistrytalk.org
This effect is particularly pronounced in reactions that require a specific angle of attack, such as the Sₙ2 reaction. libretexts.org For a nucleophile to attack a substrate at the α-carbon, it typically requires a "backside attack." The isobutyl group attached to the nitrogen can hinder this approach, dramatically slowing the reaction rate compared to less substituted hydrazines. masterorganicchemistry.com
The steric bulk can also influence the regioselectivity of reactions. For example, in elimination reactions, a bulky base typically favors the formation of the less substituted alkene (the Hofmann product) because it is sterically easier to abstract a proton from the less hindered position. masterorganicchemistry.com Similarly, the bulky isobutyl group can direct incoming reagents away from the adjacent nitrogen atom.
Table 4: Hypothetical Relative Reaction Rates Illustrating Steric Hindrance This table compares the expected relative rates of an Sₙ2 reaction for various alkylhydrazines, highlighting the impact of increasing steric bulk.
| Hydrazine Derivative | Substituent | Relative Steric Bulk | Predicted Relative Rate |
| Hydrazine | -H | Low | 100 |
| Methylhydrazine | -CH₃ | Moderate | 45 |
| Ethylhydrazine | -CH₂CH₃ | Moderate-High | 30 |
| This compound | -CH₂(CH(CH₃)₂) | High | 5 |
| tert-Butylhydrazine | -C(CH₃)₃ | Very High | <1 |
Tautomerism and Reactivity of Derivatives
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. nih.gov While this compound itself does not exhibit significant tautomerism, its derivatives, particularly those formed by reaction at a nitrogen atom (e.g., N-acyl isobutylhydrazines), can exist in different tautomeric forms.
A common type of tautomerism in hydrazide derivatives is amide-iminol tautomerism. The amide form contains a carbonyl group (C=O) and an N-H bond, while the iminol form contains an imine group (C=N) and a hydroxyl group (O-H). researchgate.net
The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the molecule. mdpi.com The existence of this equilibrium is significant because the two tautomers can exhibit different chemical reactivity. The amide form may react as a nucleophile at the terminal nitrogen, while the iminol form, with its hydroxyl group, can react as a nucleophile at the oxygen or participate in reactions typical of enols. Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion, providing insight into which form is likely to dominate under specific conditions. nih.gov
Table 5: Tautomeric Equilibrium for a Hypothetical N-Acyl this compound Derivative This table shows how the equilibrium between amide and iminol forms can be influenced by the solvent environment.
| Tautomeric Form | Structure | % in Nonpolar Solvent (e.g., Hexane) | % in Polar Protic Solvent (e.g., Ethanol) |
| Amide | R-C(=O)NH-NH-isobutyl | 95% | 80% |
| Iminol | R-C(OH)=N-NH-isobutyl | 5% | 20% |
Analytical Techniques in Isobutylhydrazine Research
Spectroscopic Characterization Methods
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, yielding information about molecular structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the connectivity and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). While specific published NMR data for isobutylhydrazine was not detailed in the retrieved literature, studies on related hydrazine (B178648) compounds highlight its utility. High-resolution proton NMR spectroscopy has been successfully applied to study the metabolism and biochemical effects of hydrazine, enabling the detection of various metabolites and endogenous compounds nih.gov. Furthermore, advanced NMR techniques, including 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for elucidating complex structural assignments by revealing through-bond and through-space connectivities between atoms researchgate.netnih.govresearchgate.net. These methods confirm the presence of the isobutyl group and the hydrazine moiety by analyzing characteristic proton and carbon signals and their coupling patterns.
| NMR Experiment | Purpose in Characterization |
| ¹H NMR | Identification of protons, their chemical environment, and coupling patterns; confirmation of alkyl and amine protons. |
| ¹³C NMR | Identification of carbon atoms and their chemical environments; confirmation of carbon backbone structure. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Elucidation of through-bond and through-space connectivities between atoms, confirming complex structural assignments. |
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about a compound's molecular weight and fragmentation patterns aspect-analytics.com. For this compound (molecular formula C4H12N2), MS analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), has identified key fragment ions. Prominent peaks observed in the mass spectrum include m/z values of 45, 28, 41, and 31 nih.gov. The compound has an approximate molecular weight of 88.15 g/mol and an exact mass of 88.100048391 Da nih.gov. Mass spectral libraries, such as those maintained by NIST, are essential resources for identifying compounds by comparing experimental spectra with reference data nist.gov. Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation capabilities by fragmenting selected precursor ions, providing detailed information on molecular structure, end groups, and backbone connectivity lcms.cz.
| Property/Fragment | Value/m/z | Source/Note |
| Molecular Formula | C4H12N2 | nih.gov |
| Molecular Weight (approx.) | 88.15 g/mol | nih.gov |
| Exact Mass | 88.100048391 Da | nih.gov |
| Key Fragment Ion (EI) | 45 | nih.gov |
| Key Fragment Ion (EI) | 28 | nih.gov |
| Key Fragment Ion (EI) | 41 | nih.gov |
| Key Fragment Ion (EI) | 31 | nih.gov |
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by optically active (chiral) molecules jascoinc.comencyclopedia.pub. This method is crucial for determining the absolute configuration and enantiopurity of chiral compounds nih.gov. ECD spectra are characterized by "Cotton Effects" (CE), which are peaks or troughs corresponding to electronic transitions, typically observed in the UV-Vis region (e.g., 200-300 nm) encyclopedia.pubnih.gov. Enantiomers of a chiral substance exhibit ECD spectra that are mirror images of each other, with the amplitude often correlating directly with the enantiomeric excess nih.gov. While specific ECD data for this compound is not detailed in the provided literature, ECD spectroscopy is a standard tool in pharmaceutical research for chiral drug analysis, quality control, and structural characterization, providing insights into molecular stereochemistry nih.govcreative-proteomics.com.
Chromatographic Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture, playing a vital role in assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of chemical compounds. Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the analysis of hydrazines, often requiring derivatization to enhance their detectability, typically using agents like salicylaldehyde (B1680747) or 2-nitrobenzaldehyde (B1664092) pensoft.netrasayanjournal.co.inresearchgate.netnih.gov. Standard HPLC conditions for hydrazine analysis involve using an Inertsil ODS-3V column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a buffer and methanol (B129727) mixture (e.g., 25:75 v/v) at a flow rate of 1.0 mL/min, with detection usually performed via UV-Vis spectrophotometry at approximately 360 nm post-derivatization rasayanjournal.co.inresearchgate.net. Method development and validation are critical, adhering to guidelines such as those from the International Council for Harmonisation (ICH), and typically include assessing linearity (often with correlation coefficients R² > 0.998), precision (system suitability criteria like %RSD ≤ 5.0%), and accuracy rasayanjournal.co.inresearchgate.net. HPLC is also instrumental in conducting stability studies for compounds containing potentially labile functional groups, such as hydrazones pensoft.net. Furthermore, Quality by Design (QbD) principles are increasingly applied to optimize HPLC method parameters, including mobile phase composition, pH, and column temperature, to ensure robustness and reliability japsonline.com.
| Parameter | Typical Value/Condition | Research Context/Note |
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) | Used for hydrazine quantification rasayanjournal.co.inresearchgate.net |
| Mobile Phase | Buffer : Methanol (e.g., 25:75 v/v) | For hydrazine analysis rasayanjournal.co.inresearchgate.net |
| Flow Rate | 1.0 mL/min | For hydrazine analysis rasayanjournal.co.inresearchgate.net |
| Detection Wavelength | ~360 nm (UV) | Post-derivatization detection for hydrazines rasayanjournal.co.inresearchgate.net |
| Derivatization Agent | Salicylaldehyde or 2-Nitrobenzaldehyde | Enhances detectability for hydrazines pensoft.netrasayanjournal.co.inresearchgate.netnih.gov |
| Linearity (R²) | > 0.998 | Typical for validated methods rasayanjournal.co.inresearchgate.netnih.gov |
| Precision (%RSD) | ≤ 5.0% | System suitability criteria rasayanjournal.co.inresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that synergistically combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry saiflucknow.org. This integration provides high sensitivity and selectivity, enabling the identification and quantification of compounds based on their retention times and mass-to-charge ratios (m/z) saiflucknow.org. LC-MS/MS (tandem mass spectrometry) represents a more advanced application, offering enhanced specificity and sensitivity, often employed with derivatization and isotopically labeled internal standards for precise quantification nih.govmdpi.com. For example, LC-MS/MS methods for hydrazine analysis have demonstrated excellent linearity (R² > 0.999) and high accuracy, with reported recoveries ranging from 98% to 111% nih.gov. Validation of LC-MS/MS methods typically involves assessing accuracy (e.g., %Recovery between 86.1% and 104.2%) and precision (intra-day variations < 8.4%, inter-day variations < 11.0%) mdpi.com. Optimization of source parameters, such as gas settings and ionization voltage, along with the selection of appropriate Multiple Reaction Monitoring (MRM) transitions, are critical for successful LC-MS/MS analysis mdpi.com.
| Parameter | Typical Value/Condition | Research Context/Note |
| Ionization Mode | Positive Ionization | Common for amines/hydrazines mdpi.com |
| Key MS/MS Transitions (m/z) | Varies by analyte; e.g., [M+H]+ → fragment | Specific transitions are analyte-dependent mdpi.com |
| Linearity (R²) | > 0.999 | Demonstrated for hydrazine analysis nih.gov |
| Accuracy (% Recovery) | 98-111% or 86.1-104.2% | For validated methods nih.govmdpi.com |
| Precision (%RSD) | < 8.4% (intra-day), < 11.0% (inter-day) | For validated methods mdpi.com |
| Limit of Quantification (LOQ) | 0.2-0.4 ng/cig | For hydrazine in tobacco smoke nih.gov |
Compound List:
this compound
Emerging Research Areas and Future Directions
Catalytic Applications in Organic Transformations
While isobutylhydrazine itself is not typically employed directly as a catalyst, it serves as a crucial precursor for the synthesis of molecules and complexes with significant catalytic activity. The future of catalysis involves inventing novel reactions to maximize desired products while minimizing by-products. nih.gov Catalysis is essential for developing clean and sustainable synthetic protocols. uu.nl
The nitrogen-containing structure of this compound makes it an ideal starting material for creating ligands for organometallic catalysts. For instance, N-heterocyclic carbenes (NHCs) have become a major class of ligands in organometallic chemistry, and NHC-metal complexes are widely used as efficient catalysts in various organic reactions. beilstein-journals.org this compound can be used to synthesize pyrazole (B372694) derivatives, which are a class of N-heterocyclic compounds. smolecule.com These heterocyclic structures can be further modified to form NHC ligands that coordinate with metals like copper, creating catalysts (NHC-Cu(I) complexes) used in conjugate additions, cycloadditions, and other transformations. beilstein-journals.org
Furthermore, hydrazine (B178648) derivatives are used to create the organic linkers that, when combined with inorganic connectors, form metal-organic frameworks (MOFs). researchgate.net MOFs are a class of porous materials with applications as heterogeneous catalysts in reactions such as Friedel-Crafts alkylations and condensation reactions, owing to their high surface area and tunable functionality. researchgate.net The incorporation of isobutyl-derived linkers could therefore be a strategy for developing new MOF-based catalysts.
Role in Advanced Materials Science
Advanced materials science focuses on the synthesis, properties, and application of new materials in sectors ranging from energy and engineering to medicine. scilit.comuni-graz.atopenaccessjournals.com Research in this field increasingly involves a modular approach, where molecules are assembled from distinct building blocks to create materials with precisely defined characteristics. google.comgoogle.com
A significant emerging application for hydrazine derivatives like this compound is in the development of materials with tailored properties. google.com This approach relies on creating molecular modules that can be assembled into larger, complex molecules, polymers, and fabricated materials such as fibers, films, and gels. google.comgoogle.com By reacting this compound to form an acyl hydrazide, and subsequently an aminimide, researchers can create a molecular building block. google.com Each of these aminimide-based modules contributes specific, predictable properties to the final assembled molecule or material. google.comgoogle.com This modular design allows for the logical development of new materials for high-technology applications. google.com
Coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions called ligands, are fundamental to modern inorganic chemistry. libretexts.orgncert.nic.in The properties of these compounds arise from the interaction between the metal and the ligands. libretexts.org this compound and its derivatives are effective ligands due to the lone pair of electrons on their nitrogen atoms, which can be donated to a metal center to form a coordinate bond. libretexts.orgresearchgate.netjchemrev.com
The formation of metal complexes is central to many of the emerging applications of this compound. In catalysis, the coordination of this compound-derived ligands to a metal ion is what creates the catalytically active site in many organometallic compounds. beilstein-journals.org In materials science, the coordination of these organic ligands to metal ions can be used to construct extended networks, such as the aforementioned MOFs, where the geometry and electronic properties of the final material are dictated by the coordination environment of the metal. researchgate.netncert.nic.in The spatial arrangement of ligands around the central atom defines the coordination polyhedron, with octahedral, tetrahedral, and square planar geometries being common. ncert.nic.in
Green Chemistry and Sustainable Synthesis Approaches
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org This includes maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic reactions over stoichiometric ones. acs.org
Research has focused on developing more sustainable methods for synthesizing hydrazides, which are direct derivatives of this compound. One notable advancement is an expeditious, solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine hydrate (B1144303) using microwave irradiation. researchgate.net This green method has proven superior to conventional two-step processes that often require organic solvents and longer reaction times. researchgate.net
A comparative analysis of the conventional versus the microwave-assisted green synthesis for a representative hydrazide highlights the significant advantages of the sustainable approach. researchgate.net
| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
|---|---|---|---|
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(nvironmental) Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Atom Efficiency (%) | 48.2 | 71.2 | 23% Increase |
| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
This table presents a comparison between conventional and green synthesis methods for hydrazides, based on data for benzoic hydrazide as a representative example. researchgate.net
Other green approaches include conducting reactions "on water," such as the tin-free radical addition of alkyl iodides to hydrazones, which provides an environmentally benign route to hydrazine derivatives. organic-chemistry.org
Biosynthetic Pathways of Hydrazine Units in Natural Products
Hydrazine-containing compounds are relatively uncommon in nature but have been isolated from microorganisms, plants, and marine organisms. nih.govresearchgate.net These natural products exhibit notable structural diversity and biological activities. nih.govresearchgate.net The study of their biosynthesis provides insight into how nature constructs the nitrogen-nitrogen (N-N) bond, a challenging task in synthetic chemistry.
Current research indicates that the enzymes directly responsible for forming the N-N bond in these natural products are still unknown. nih.govresearchgate.net However, evidence suggests the involvement of N-nitrosation and N-hydroxylation as key activating steps in the biosynthetic pathways. nih.govresearchgate.net To date, only two biosynthetic gene clusters for N-N-containing natural products have been investigated in detail, highlighting that this remains a nascent field of research. nih.govresearchgate.net Understanding these natural pathways could inspire new, efficient biomimetic or chemoenzymatic methods for synthesizing hydrazine derivatives in the future.
Design of Novel Chemical Reagents
One of the most established and continuously evolving roles for this compound is as a foundational building block in the design of novel chemical reagents. mdpi.comcdnsciencepub.com It is frequently used to synthesize more complex molecules, particularly five-membered heterocyclic compounds like pyrazoles. smolecule.com This is typically achieved through a condensation reaction between this compound and a compound containing two carbonyl groups or a related functional group. smolecule.comsmolecule.com
For example, reacting this compound with 3-thiophenecarboxaldehyde (B150965) forms a hydrazone intermediate, which can then be cyclized to yield a pyrazole derivative. smolecule.com Hydrazones themselves, which are readily formed from the reaction of hydrazines with aldehydes or ketones, are valuable synthetic intermediates for a wide variety of heterocyclic compounds. mdpi.com The isobutyl group on the hydrazine can enhance properties like lipophilicity in the final molecule, which can be advantageous for certain applications. smolecule.com The ability to use this compound to construct complex molecular scaffolds makes it a key reagent for chemists creating new compounds for medicinal, agricultural, and materials science research. smolecule.commdpi.com
Q & A
Q. What are the standard synthetic routes for isobutylhydrazine, and how can researchers optimize yield and purity?
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms?
Conflicting experimental data (e.g., unexpected by-products) can be addressed using:
- DFT calculations : Simulate transition states to identify energetically favorable pathways .
- Molecular dynamics : Predict solvent effects on reaction kinetics .
- Cross-validation : Compare computational results with experimental IR/NMR data to refine models .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, catalyst loading) affecting reproducibility .
Q. How can this compound’s stability under varying storage conditions be systematically evaluated?
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .
- Degradation kinetics : Apply Arrhenius equations to predict shelf life at standard conditions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity of this compound derivatives?
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) and assess heterogeneity using statistical tools like I .
- Experimental replication : Repeat assays with standardized protocols (e.g., identical cell lines and assay buffers) .
Q. What methodologies validate the environmental impact of this compound in ecotoxicology studies?
- Microcosm experiments : Simulate aquatic ecosystems to measure biodegradation rates and bioaccumulation .
- QSAR modeling : Predict toxicity endpoints (e.g., LC for fish) using structural descriptors .
Interdisciplinary Research Integration
Q. How can this compound be incorporated into materials science research?
Q. What ethical and safety protocols are critical for handling this compound in academic labs?
- Risk assessment : Review SDS for acute toxicity (e.g., LD in rodents) and implement fume hoods/PPE .
- Institutional review : Submit protocols to ethics committees if involving human/animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
